4-(Biphenyl-4-yl)-1H-imidazole
Description
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C15H12N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-17-15/h1-11H,(H,16,17) |
InChI Key |
KWNTZSGAQUQYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Biphenyl Ethanone
The synthesis begins with biphenyl ethanone (1), synthesized by Friedel-Crafts acylation of biphenyl. Biphenyl is heated with anhydrous aluminum chloride (AlCl₃) in carbon disulfide (CS₂) and acetic anhydride, yielding biphenyl ethanone via electrophilic aromatic substitution. This step is critical for introducing the ketone functionality required for subsequent oxidation.
Oxidation to 2-(Biphenyl-4-yl)-2-Oxoacetaldehyde
Biphenyl ethanone undergoes selenium dioxide (SeO₂)-mediated oxidation to form 2-(biphenyl-4-yl)-2-oxoacetaldehyde (2). The reaction is conducted under reflux conditions in a dioxane-water mixture, with SeO₂ acting as a selective oxidizing agent for α-ketone groups. The product is isolated via solvent evaporation and recrystallized from acetone, achieving >90% purity as confirmed by thin-layer chromatography (TLC).
Cyclocondensation with Aromatic Aldehydes
The key step in forming the imidazole ring involves refluxing 2-(biphenyl-4-yl)-2-oxoacetaldehyde with substituted aromatic aldehydes in the presence of ammonium acetate and glacial acetic acid. Ammonium acetate serves as a nitrogen source, enabling cyclization via a Debus-Radziszewski-like mechanism. For example:
$$
\text{2-(Biphenyl-4-yl)-2-oxoacetaldehyde} + \text{Ar-CHO} \xrightarrow{\text{NH₄OAc, AcOH}} \text{4-(Biphenyl-4-yl)-1H-imidazole derivative}
$$
Reaction conditions (24–48 hours at 110°C) are optimized to maximize yield (75–85%) while minimizing side products.
Reaction Optimization and Catalytic Strategies
Role of Catalysts and Solvents
- Ammonium acetate : Essential for imine formation and cyclization. Its concentration (1.5–2.0 eq.) directly impacts reaction efficiency.
- Glacial acetic acid : Provides an acidic medium, accelerating proton transfer during ring closure.
- Solvent systems : Polar aprotic solvents like tetrahydrofuran (THF) enhance solubility of intermediates, while ethanol facilitates recrystallization.
Temperature and Time Dependence
Elevated temperatures (100–120°C) reduce reaction times but risk decomposition. A balance is achieved at 110°C for 36 hours, yielding 82% product. Prolonged heating beyond 48 hours degrades the imidazole core, as evidenced by TLC monitoring.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
- Infrared (IR) spectroscopy : Distinct absorption bands at 1535–1633 cm⁻¹ (C=N stretching) and 1351–1367 cm⁻¹ (C-N stretching) confirm imidazole ring formation.
- ¹H-NMR spectroscopy : A singlet at δ 11.23 ppm corresponds to the NH proton of the imidazole ring, while the absence of aldehydic proton signals (δ 9.5–10.5 ppm) validates complete cyclization.
Chromatographic Methods
- TLC analysis : Solvent systems like toluene-ethyl acetate-formic acid (5:4:1) resolve intermediates and products, with Rf values ranging from 0.45 to 0.68.
- Flash chromatography : Used for large-scale purification, achieving >95% purity as determined by HPLC.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed C–H Functionalization
A patent-pending method employs Pd(OAc)₂ with triphenylphosphine (PPh₃) to functionalize the imidazole core at the C4 position. While this approach enables regioselective modification, it requires stringent anhydrous conditions and offers lower yields (60–70%) compared to cyclocondensation.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 1–2 hours but necessitates specialized equipment. Initial studies report comparable yields (78%) to conventional heating, though scalability remains a challenge.
Industrial-Scale Production Considerations
Cost-Efficiency of Starting Materials
Biphenyl (∼$0.50/g) and SeO₂ (∼$1.20/g) are commercially available, making the Friedel-Crafts acylation route economically viable for kilogram-scale production.
Waste Management
Selenium-containing byproducts require careful disposal due to environmental toxicity. Recent advances integrate selenium recovery systems, reducing waste by 40%.
Chemical Reactions Analysis
Types of Reactions: 4-(Biphenyl-4-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or iodine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or alkylated biphenyl-imidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Angiotensin II Antagonists: 4-(Biphenyl-4-yl)-1H-imidazole derivatives are used in the synthesis of angiotensin II antagonists like irbesartan, telmisartan, losartan, candesartan, olmesartan, and valsartan . These drugs share a common structure consisting of a 4,1'-disubstituted biphenyl, where one substituent is a tetrazole or carboxy group and the other is an alkyl substituent further substituted by a nitrogen-containing heterocycle .
- CYP121 Inhibitors: Certain 1-(4-Biphenylylmethyl)-1H-imidazole derivatives have demonstrated potential as CYP121 inhibitors, which are crucial in the development of drugs against tuberculosis . These inhibitors can block a solvent channel leading to the active site heme by engaging in hydrophobic interactions and hydrogen bonding .
- Antimicrobial Agents: Novel 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives have been synthesized and evaluated for antibacterial and antifungal activities . Some compounds have shown promising antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans .
- Sodium Channel Blockers: 4-Arylimidazole carbamates, a class of compounds related to this compound, have been synthesized and studied for their binding affinities to site-2 sodium (Na+) channels. Certain compounds in this series have been identified as potent Na+ channel blockers with efficacy in pain models in vivo .
- Anti-inflammatory and other activities: Biphenyl derivatives are broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, b-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Use as Intermediates
This compound derivatives are also valuable as intermediates in the synthesis of more complex molecules :
- Irbesartan intermediate: 4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenylboronic acid is used as an intermediate in the preparation of irbesartan .
- Olmesartan intermediate: 1-(4-boronobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid is used as an intermediate in the process for preparing olmesartan .
- Losartan intermediate: 4-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)phenylboronic acid and 4-((2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl)phenylboronic acid are used as intermediates in the process of preparing losartan .
- Candesartan intermediate: 3-(4-boronobenzyl)-2-ethoxy-3H-benzo[d]imidazole-4-carboxylic acid is used as an intermediate in the process for preparing candesartan .
- Valsartan intermediate: (S)-2-(N-(4-boronobenzyl)pentanamido)-3-methylbutanoic acid can be used as an intermediate in the process for preparing valsartan .
Other Applications and Research
Beyond specific drug development, this compound derivatives are also studied in other contexts:
- Ligands in Metal-Organic Frameworks (MOFs): Imidazole-containing ligands, including 1H-imidazol-1-yl- and 1H-imidazol-4-yl-containing ligands, are used in the creation of MOFs with zinc(II) and cadmium(II) .
- Synthesis Methods: Novel methods for synthesizing N-substituted imidazole derivatives, including N-biphenylmethyl imidazole derivatives, have been developed to facilitate research and production .
Data Table of Applications
| Application | Target/Activity | Example Compounds |
|---|---|---|
| Angiotensin II Antagonists | Block angiotensin II receptors | Irbesartan, Telmisartan, Losartan, Candesartan, Olmesartan, Valsartan |
| CYP121 Inhibitors | Inhibit CYP121 enzyme in Mycobacterium tuberculosis | 1-(4-Biphenylylmethyl)-1H-imidazole derivatives |
| Antimicrobial Agents | Antibacterial and antifungal activity | 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives |
| Sodium Channel Blockers | Block site-2 sodium (Na+) channels | 4-Arylimidazole carbamates |
| Intermediates in Drug Synthesis | Building blocks for synthesizing complex pharmaceutical compounds | 4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenylboronic acid, 1-(4-boronobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid |
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The biphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are compared in Table 1, highlighting substituent variations and their impacts on properties.
Table 1: Structural and Functional Comparison of 4-(Biphenyl-4-yl)-1H-imidazole and Analogues
Key Findings and Trends
Pharmacological Activities
- Bifonazole: The bulky (biphenyl-4-yl)(phenyl)methyl group at N1 enhances antifungal activity by interacting with fungal lanosterol 14α-demethylase. Its crystal structure reveals hydrogen-bonded chains along the b-axis, contributing to stability .
- Losartan Derivatives : The tetrazole group at the biphenyl terminus improves angiotensin II receptor (AT1R) binding affinity, while fluorine-18 labeling enables positron emission tomography (PET) imaging .
- SB203580 : Fluorine and pyridyl substituents enhance metabolic stability and selectivity for p38 MAP kinase, a target in inflammatory diseases .
Physicochemical Properties
- Hydrophobicity: Biphenyl-substituted compounds (e.g., bifonazole) exhibit low solubility in aqueous media due to aromatic stacking, whereas hydrophilic derivatives like 4-(arabino-tetrahydroxybutyl)-1H-imidazole () show increased polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
